8-Amino-1-octanol

Description

The exact mass of the compound 8-Amino-1-octanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 8-Amino-1-octanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Amino-1-octanol including the price, delivery time, and more detailed information at info@benchchem.com.

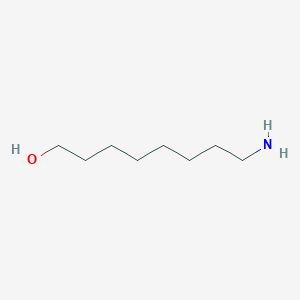

Structure

3D Structure

Properties

IUPAC Name |

8-aminooctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO/c9-7-5-3-1-2-4-6-8-10/h10H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDCOJSGXSPGNFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCO)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579607 | |

| Record name | 8-Aminooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19008-71-0 | |

| Record name | 8-Aminooctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Amino-1-octanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

8-Amino-1-octanol chemical properties and structure

An In-depth Technical Guide to 8-Amino-1-octanol: Chemical Properties, Structure, and Applications

Abstract

8-Amino-1-octanol is a bifunctional organic molecule featuring a primary amine and a primary alcohol group. This linear C8 compound serves as a valuable building block in organic synthesis and is of particular interest to researchers in materials science and drug development. Its dual functionality allows for a variety of chemical modifications, making it a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and permeation enhancers. This document provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic characteristics, potential synthetic and analytical workflows, and safety information.

Chemical Structure and Identifiers

8-Amino-1-octanol consists of an eight-carbon aliphatic chain with a hydroxyl group at one terminus (C1) and an amino group at the other (C8).

-

IUPAC Name : 8-aminooctan-1-ol[1]

-

Canonical SMILES : NCCCCCCCCO[3]

-

InChI : InChI=1S/C8H19NO/c9-7-5-3-1-2-4-6-8-10/h10H,1-9H2[4]

-

CAS Number : 19008-71-0[1]

Physicochemical Properties

The physical and chemical properties of 8-Amino-1-octanol are summarized in the table below. It is a solid at room temperature, appearing as a white to off-white powder or crystal.[3] It is soluble in methanol.[3][5][6]

| Property | Value | Source(s) |

| Molecular Weight | 145.24 g/mol | [3][5] |

| Monoisotopic Mass | 145.146664230 Da | [3][4] |

| Melting Point | 60.0 to 65.0 °C | [1][5] |

| Boiling Point | 232.9 ± 23.0 °C at 760 mmHg (Predicted) | [1][5][6] |

| Density | 0.897 ± 0.06 g/cm³ (Predicted) | [5][6] |

| pKa | 15.19 ± 0.10 (Predicted) | [3][6] |

| Appearance | White to Almost white powder to crystal | [3] |

| XLogP3-AA | 1.1 | [3] |

Spectroscopic Characterization

While specific experimental spectra for 8-Amino-1-octanol require direct analysis, its characteristic features can be predicted based on its functional groups.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorptions for the N-H and O-H bonds. A primary amine typically exhibits a pair of N-H stretching bands around 3300-3500 cm⁻¹.[7] The alcohol O-H stretch will appear as a broad band in the same region, approximately 3200-3600 cm⁻¹.[8] C-N stretching absorptions for aliphatic amines are found between 1000 and 1250 cm⁻¹.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Protons on the carbon adjacent to the nitrogen (C8) would likely appear in the 2.3-3.0 ppm range.[8] Protons on the carbon adjacent to the oxygen (C1) would be expected around 3.6 ppm. The signals for the N-H and O-H protons can be broad and their chemical shifts are concentration-dependent, often appearing between 0.5-5.0 ppm.[8] Addition of D₂O would cause the N-H and O-H signals to disappear, confirming their identity.[8]

-

¹³C NMR : The carbon bonded to the nitrogen (C8) and the carbon bonded to the oxygen (C1) would be the most deshielded, appearing further downfield (e.g., in the 30-65 ppm range) compared to the other methylene carbons in the aliphatic chain.[7][8]

-

-

Mass Spectrometry (MS) : According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight.[7] 8-Amino-1-octanol, with one nitrogen atom and a molecular weight of approximately 145.24, is consistent with this rule. The mass spectrum would likely show fragmentation patterns resulting from cleavage alpha to the amine or alcohol functional groups.[7]

Experimental Protocols

Illustrative Synthesis Workflow

A plausible synthetic route to 8-Amino-1-octanol can be adapted from methods used for similar compounds, such as the synthesis of 8-aminooctanoic acid from 1,8-octanediol.[9][10] The key steps would involve monobromination of the diol followed by nucleophilic substitution with an amino group precursor.

Caption: A potential synthetic pathway for 8-Amino-1-octanol.

Methodology Detail:

-

Monobromination : 1,8-octanediol is reacted with a controlled amount of an acid like hydrobromic acid (HBr) to selectively replace one hydroxyl group with a bromine atom, yielding 8-bromo-1-octanol.[9][10]

-

Amination : The resulting 8-bromo-1-octanol is then reacted with ammonia or a suitable nitrogen nucleophile. A common two-step alternative involves reaction with sodium azide (NaN₃) to form an alkyl azide, which is subsequently reduced to the primary amine.

-

Purification : The final product is purified from the reaction mixture using standard laboratory techniques such as distillation under reduced pressure or column chromatography.

General Analytical Workflow (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for identifying and quantifying volatile and semi-volatile organic compounds like 8-Amino-1-octanol.

Caption: Workflow for the analysis of 8-Amino-1-octanol via GC-MS.

Methodology Detail:

-

Sample Preparation : A known quantity of the sample is dissolved in a suitable solvent (e.g., methanol). An internal standard (such as 2-octanol) may be added for accurate quantification.[11]

-

GC Separation : The prepared sample is injected into the gas chromatograph. The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the capillary column (e.g., a DB-WAX column).[11]

-

MS Detection : As components elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.[11]

-

Data Analysis : The resulting mass spectrum for each eluting peak is compared against a spectral library (like NIST) to confirm the identity of the compound. The peak area relative to the internal standard is used for quantification.[11]

Applications in Research and Drug Development

8-Amino-1-octanol is categorized as an ω-Aminoalkanol, a class of compounds that are important building blocks in chemical synthesis.[12]

-

Pharmaceutical Intermediates : Vicinal amino alcohols are a common and important structural motif found in a wide range of natural products and pharmaceuticals.[13] As a linear amino alcohol, 8-Amino-1-octanol serves as a precursor for synthesizing more complex drug candidates.

-

Permeation Enhancers : The related compound, 8-aminooctanoic acid, is a key intermediate in the synthesis of N-(8-[2-hydroxybenzoyl]amino)caprylate (SNAC), a well-known oral permeation enhancer.[9] This highlights the potential utility of the C8-amino-functionalized backbone in developing agents that improve drug delivery and bioavailability.

-

Prodrug Development : Amino acids and related structures are frequently used as promoieties in prodrug design to improve properties like water solubility, permeability, and targeted delivery.[14] The amino and hydroxyl groups on 8-Amino-1-octanol offer two points for covalent linkage to a parent drug molecule, enabling its use in various prodrug strategies.

Safety and Handling

8-Amino-1-octanol is classified as an irritant. Standard laboratory safety precautions should be followed during handling.

| Category | Information | Source(s) |

| GHS Pictogram | GHS07 (Exclamation mark) | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [1] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362+P364: Take off contaminated clothing and wash it before reuse. | |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[3][5] |

References

- 1. 8-Amino-1-octanol | 19008-71-0 [sigmaaldrich.com]

- 2. 8-Amino-1-octanol | C8H19NO | CID 15919832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. PubChemLite - 8-amino-1-octanol (C8H19NO) [pubchemlite.lcsb.uni.lu]

- 5. 19008-71-0 CAS MSDS (8-AMINO-1-OCTANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 8-AMINO-1-OCTANOL Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Page loading... [wap.guidechem.com]

- 10. CN115557846B - Synthesis method of 8-aminocaprylic acid - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. 8-AMINO-1-OCTANOL CAS#: 19008-71-0 [amp.chemicalbook.com]

- 13. research.aalto.fi [research.aalto.fi]

- 14. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

8-Amino-1-octanol (CAS: 19008-71-0): A Technical Guide to its Potential Applications in Drug Delivery and Biomaterial Surface Engineering

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-1-octanol, a bifunctional linear-chain molecule, presents significant potential in the fields of advanced drug delivery and biomaterial surface engineering. Its unique structure, featuring a primary amine at one terminus and a hydroxyl group at the other, allows for versatile chemical modifications, making it an attractive building block for the synthesis of novel materials and conjugates. This technical guide explores the prospective applications of 8-Amino-1-octanol, focusing on its role in the development of ionizable amino lipids for mRNA delivery systems and in the formation of self-assembled monolayers (SAMs) for the functionalization of surfaces. Detailed hypothetical experimental protocols, data presentation tables, and logical workflow diagrams are provided to illustrate its potential utility for researchers and drug development professionals.

Introduction

8-Amino-1-octanol (C₈H₁₉NO) is a chemical compound characterized by an eight-carbon aliphatic chain with a terminal amino group (-NH₂) and a terminal hydroxyl group (-OH). This bifunctionality is key to its versatility, enabling it to act as a linker or a foundational component in more complex molecular architectures. While direct and extensive research on 8-Amino-1-octanol is not widely published, its structural motifs are present in molecules of significant biomedical importance. This guide extrapolates from existing research on similar molecules to highlight the core potential of 8-Amino-1-octanol in two primary areas: as a precursor for ionizable lipids in lipid nanoparticle (LNP)-based drug delivery and for the creation of functionalized surfaces through self-assembled monolayers.

Physicochemical Properties

A summary of the key physicochemical properties of 8-Amino-1-octanol is presented in Table 1. These properties are essential for its handling, storage, and application in chemical syntheses.

| Property | Value | Reference |

| CAS Number | 19008-71-0 | |

| Molecular Formula | C₈H₁₉NO | [1][2][3] |

| Molecular Weight | 145.24 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 60-65 °C | [1][2] |

| Purity | >98% (typical) | [1][2] |

| Solubility | Soluble in methanol |

Core Application I: Building Block for Ionizable Amino Lipids in mRNA Delivery

The success of mRNA vaccines has highlighted the critical role of ionizable lipids in the formulation of lipid nanoparticles (LNPs). These lipids are protonated at the low pH of the endosome, facilitating the release of the mRNA cargo into the cytoplasm. The structure of 8-Amino-1-octanol provides a suitable backbone for the synthesis of novel ionizable lipids.

Hypothetical Synthesis of an SM-102 Analogue

A prominent example of an ionizable lipid is SM-102, a key component of the Moderna COVID-19 vaccine. While the exact synthesis of SM-102 by Moderna is proprietary, a plausible synthetic route has been described. 8-Amino-1-octanol can be envisioned as a starting material for an analogue of such a lipid. A hypothetical two-step synthesis is outlined below.

Experimental Protocol:

Step 1: N-alkylation of 8-Amino-1-octanol with a lipid bromo ester.

-

In a round-bottom flask, dissolve 1 equivalent of 8-Amino-1-octanol in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add 1.1 equivalents of a long-chain lipid bromo ester (e.g., an 11-carbon chain with a terminal bromine).

-

Add 1.5 equivalents of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the HBr produced.

-

Stir the reaction mixture at 60-80°C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting secondary amine intermediate by column chromatography on silica gel.

Step 2: Acylation of the secondary amine with a lipid acid chloride.

-

Dissolve the purified secondary amine from Step 1 in a chlorinated solvent like dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add 1.2 equivalents of a long-chain lipid acid chloride (e.g., a C9 acid chloride).

-

Add 1.5 equivalents of a base such as triethylamine (TEA) to neutralize the HCl byproduct.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the final ionizable lipid product by column chromatography.

Logical Workflow for Synthesis and LNP Formulation

References

- 1. A Novel Amino Lipid Series for mRNA Delivery: Improved Endosomal Escape and Sustained Pharmacology and Safety in Non-human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Novel Amino Lipid Series for mRNA Delivery:… | Flagship Pioneering [flagshippioneering.com]

- 3. SM-102 - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Synthesis and Purification of 8-Amino-1-octanol for Research Applications

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis and subsequent purification of 8-Amino-1-octanol, a versatile bifunctional molecule crucial as a building block and linker in pharmaceutical and materials science research.[1] The presence of both a primary amine and a primary alcohol allows for selective functionalization, making it a valuable intermediate in the synthesis of more complex molecules, including drug delivery agents and surfactants.[1]

Physicochemical Properties of 8-Amino-1-octanol

A clear understanding of the physical and chemical properties of 8-Amino-1-octanol is essential for its synthesis, handling, and purification.

| Property | Value | Reference |

| CAS Number | 19008-71-0 | [2] |

| Molecular Formula | C₈H₁₉NO | [2][3] |

| Molecular Weight | 145.24 g/mol | [2] |

| Appearance | White to off-white crystalline solid or powder | [2] |

| Melting Point | 60.0 to 65.0 °C | [1] |

| Boiling Point | 232.89 °C at 760 mmHg (Predicted) | [1] |

| Solubility | Soluble in Methanol | [1][2] |

| pKa | 15.19 ± 0.10 (Predicted) | [1][2] |

| Storage | Room temperature, inert atmosphere, keep in dark place | [1][2] |

Synthetic Methodologies

The synthesis of 8-Amino-1-octanol can be achieved through several routes. The choice of method often depends on the available starting materials, scale, and safety considerations. The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, effectively avoiding the over-alkylation common with direct ammonolysis.[4][5][6]

Gabriel Synthesis Pathway

The Gabriel synthesis provides a controlled, multi-step route to primary amines.[7][8] It utilizes the phthalimide anion as an ammonia surrogate, which is alkylated and then cleaved to release the desired primary amine.[4][5]

Caption: Gabriel synthesis pathway for 8-Amino-1-octanol.

Alternative Synthetic Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Reduction of Azide | 8-Azido-1-octanol | H₂, Pd/C or LiAlH₄ | High yield, clean reaction. | Requires synthesis of the azide precursor; azides can be hazardous. |

| Boc-Protection Strategy | 8-Bromo-1-octanol | 1. NaN₃2. H₂, Pd/C3. Boc₂O4. Acid (e.g., TFA, HCl) | Orthogonal protection allows for selective reactions at either the amine or alcohol.[9] | Multi-step process, requires protection and deprotection.[10] |

Purification Techniques

The purification of primary amines like 8-Amino-1-octanol from reaction mixtures is a critical step to ensure high purity for research applications. The basic nature of the amine group often requires special considerations, particularly in chromatography.[11]

Caption: General workflow for the purification of 8-Amino-1-octanol.

Column Chromatography

Flash column chromatography is a standard method for purifying amines. However, the acidic nature of standard silica gel can lead to strong adsorption and peak tailing of basic compounds.[11] To overcome this, several strategies can be employed.

-

Mobile Phase Modification : The addition of a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonium hydroxide, to the eluent system (e.g., Dichloromethane/Methanol) can neutralize the acidic silanol groups on the silica surface, leading to improved peak shape and separation.[12]

-

Amine-Functionalized Silica : Using a stationary phase where the silica is functionalized with amino groups creates a "basic" surface. This minimizes the problematic acid-base interactions and often allows for elution with less polar, non-basic solvent systems like hexane/ethyl acetate.[11][12]

-

Alternative Stationary Phases : Basic alumina can also be used as an alternative to silica for the purification of basic compounds.[12]

Recrystallization

Recrystallization is an excellent final purification step to obtain a high-purity crystalline solid.[13] The key is to select a solvent system in which 8-Amino-1-octanol is soluble at high temperatures but sparingly soluble at low temperatures.[13]

-

Procedure : The crude solid is dissolved in a minimal amount of a hot solvent (or solvent mixture). The solution is then allowed to cool slowly and undisturbed to promote the formation of large, pure crystals.[13] Impurities tend to remain in the mother liquor.

-

Solvent Choice : For amino alcohols, mixtures of a polar solvent (like ethanol or methanol) with a non-polar co-solvent (like diethyl ether or hexanes) can be effective.[14][15][16] The optimal solvent system must be determined empirically.

Acid-Base Extraction

This classical technique is useful for removing non-basic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The basic amine is protonated and moves to the aqueous layer, while neutral or acidic impurities remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to a pH > 10 to deprotonate the amine, which can then be re-extracted into an organic solvent.[17]

Experimental Protocols

Protocol 1: Synthesis via Gabriel Synthesis

Step A: N-Alkylation of Potassium Phthalimide

-

To a stirred solution of 8-Bromo-1-octanol (1 eq.) in anhydrous N,N-Dimethylformamide (DMF), add potassium phthalimide (1.1 eq.).

-

Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The precipitated solid, N-(8-hydroxyoctyl)phthalimide, is collected by vacuum filtration, washed with water, and dried. This intermediate can be purified by recrystallization from ethanol/water if necessary.

Step B: Hydrazinolysis to Liberate the Amine

-

Suspend the dried N-(8-hydroxyoctyl)phthalimide (1 eq.) in ethanol.

-

Add hydrazine monohydrate (1.5-2 eq.) to the suspension.

-

Heat the mixture to reflux and maintain for 4-6 hours. A thick white precipitate of phthalhydrazide will form.[4]

-

Cool the reaction mixture to room temperature and acidify with dilute HCl to dissolve the product and any remaining hydrazine.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

-

The remaining aqueous solution is basified with a strong base (e.g., 2M NaOH) to pH > 12 and extracted several times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 8-Amino-1-octanol.

Protocol 2: Purification by Column Chromatography

-

Slurry Preparation : Adsorb the crude 8-Amino-1-octanol onto a small amount of silica gel by dissolving it in a minimal volume of methanol and then adding the silica. Evaporate the solvent to obtain a dry, free-flowing powder.

-

Column Packing : Wet-pack a glass column with a slurry of silica gel in the starting eluent (e.g., 98:2 Dichloromethane:Methanol + 0.5% Triethylamine).

-

Loading and Elution : Carefully load the prepared slurry onto the top of the packed column. Elute the column with a gradient of methanol in dichloromethane (e.g., 2% to 10% methanol), maintaining the 0.5% triethylamine throughout.

-

Fraction Collection : Collect fractions and monitor them by TLC, staining with a suitable agent like ninhydrin (for the amine) or potassium permanganate (for the alcohol).

-

Isolation : Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure to yield purified 8-Amino-1-octanol.

References

- 1. Cas 19008-71-0,8-AMINO-1-OCTANOL | lookchem [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. PubChemLite - 8-amino-1-octanol (C8H19NO) [pubchemlite.lcsb.uni.lu]

- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Gabriel Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Gabriel Synthesis [organic-chemistry.org]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. biotage.com [biotage.com]

- 12. biotage.com [biotage.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 17. US3470251A - Separation and purification of secondary alkyl primary amines - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 8-Amino-1-octanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Amino-1-octanol, a versatile bifunctional molecule with applications in pharmaceuticals, agrochemicals, and material science. Understanding its solubility in various organic solvents is critical for its application in synthesis, formulation, and purification processes. This document collates available solubility data, presents a general experimental protocol for solubility determination, and offers a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. 8-Amino-1-octanol possesses a polar amino (-NH2) and hydroxyl (-OH) group, capable of hydrogen bonding, and a nonpolar eight-carbon alkyl chain. This amphiphilic nature dictates its solubility behavior in different organic solvents.

-

Polar Solvents: Solvents with high dielectric constants and the ability to form hydrogen bonds (e.g., alcohols) are expected to be good solvents for 8-Amino-1-octanol due to favorable interactions with its polar head groups.

-

Aprotic Polar Solvents: Solvents like dimethyl sulfoxide (DMSO) are highly polar and can accept hydrogen bonds, suggesting they would also be effective solvents.[1]

-

Nonpolar Solvents: Solvents with low dielectric constants (e.g., hexane, toluene) are less likely to be effective solvents for 8-Amino-1-octanol, as the energy required to break the hydrogen bonds between the solute molecules would not be compensated by solute-solvent interactions.

Quantitative Solubility Data

| Organic Solvent | Chemical Formula | Type | Reported Solubility of 8-Amino-1-octanol | Citation(s) |

| Methanol | CH₃OH | Polar Protic | Soluble | [2][3] |

Further experimental investigation is required to determine the precise solubility values in these and other organic solvents.

Experimental Protocol for Solubility Determination

The following is a general and robust methodology for determining the solubility of a solid organic compound like 8-Amino-1-octanol in an organic solvent. This protocol is based on the widely used shake-flask method.[4]

Objective: To determine the saturation solubility of 8-Amino-1-octanol in a given organic solvent at a specific temperature.

Materials:

-

8-Amino-1-octanol (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-FID, or a calibrated spectrophotometer)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 8-Amino-1-octanol to a scintillation vial or a sealed flask. The excess solid should be clearly visible.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The solution is considered to have reached equilibrium when successive measurements of the solute concentration are consistent.[5]

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the excess solid to settle at the bottom of the vial for at least 2 hours at the constant experimental temperature.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of 8-Amino-1-octanol.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue of 8-Amino-1-octanol. The difference in weight corresponds to the mass of the dissolved solute.

-

Alternatively, the concentration of 8-Amino-1-octanol in the filtered supernatant can be determined using a pre-validated analytical method such as HPLC or GC. This involves creating a calibration curve with standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L, based on the mass of the dissolved solute and the volume of the solvent used.

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of the solubility of a solid organic compound.

Caption: Experimental workflow for determining the solubility of a solid.

This guide serves as a foundational resource for professionals working with 8-Amino-1-octanol. While direct quantitative solubility data remains a gap in the scientific literature, the provided theoretical framework and experimental protocol offer a clear path for researchers to determine these crucial parameters for their specific applications.

References

The Bifunctional Nature of 8-Amino-1-octanol in Surface Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the core principles and practical applications of 8-Amino-1-octanol as a bifunctional molecule in surface chemistry. Its unique structure, possessing both a primary amine and a hydroxyl group, allows for versatile surface modification and bioconjugation, making it a valuable tool in drug development, biosensor technology, and materials science.

Introduction to 8-Amino-1-octanol

8-Amino-1-octanol is an organic compound with the chemical formula C₈H₁₉NO. Its linear eight-carbon chain provides a hydrophobic backbone, while the terminal amino (-NH₂) and hydroxyl (-OH) groups offer reactive sites for covalent attachment to surfaces and biomolecules, respectively. This bifunctionality is the cornerstone of its utility in creating well-defined and functionalized surfaces.

The primary applications of 8-Amino-1-octanol in surface chemistry revolve around its ability to form self-assembled monolayers (SAMs) on various substrates. The hydroxyl group can anchor to oxide surfaces like silicon dioxide (SiO₂), while the amino group remains exposed, creating a reactive interface for subsequent chemical modifications. Alternatively, the amino group can be used for initial surface attachment, leaving the hydroxyl group available for further reactions.

Physicochemical Properties of 8-Amino-1-octanol

A summary of the key physicochemical properties of 8-Amino-1-octanol is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₉NO | [1][2] |

| Molecular Weight | 145.24 g/mol | [2] |

| Melting Point | 65 °C | [1] |

| Boiling Point | 232.9 °C at 760 mmHg | [1] |

| Appearance | White to almost white powder/crystal | [2] |

| Solubility | Soluble in Methanol | [2] |

| Topological Polar Surface Area | 46.2 Ų | [2] |

Formation and Characterization of 8-Amino-1-octanol Self-Assembled Monolayers (SAMs)

The formation of a dense and well-ordered SAM is crucial for creating a reliable and reproducible functional surface. The following sections detail the experimental protocols for forming 8-Amino-1-octanol SAMs and the expected characterization data. While specific data for 8-Amino-1-octanol is not abundant in the literature, data from similar amine-terminated alkanes are provided for comparative purposes.

Experimental Protocol: SAM Formation on Silicon Dioxide

This protocol describes the formation of an 8-Amino-1-octanol SAM on a silicon dioxide surface, where the hydroxyl group acts as the anchor.

Materials:

-

Silicon wafers with a native oxide layer

-

8-Amino-1-octanol

-

Anhydrous toluene

-

Methanol

-

Deionized water (18.2 MΩ·cm)

-

Nitrogen gas (high purity)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

Procedure:

-

Substrate Cleaning:

-

Cut silicon wafers into the desired size.

-

Immerse the wafers in piranha solution for 15 minutes to remove organic residues and create a hydrophilic surface.

-

Rinse the wafers thoroughly with deionized water.

-

Rinse with methanol.

-

Dry the wafers under a stream of high-purity nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of 8-Amino-1-octanol in anhydrous toluene.

-

Immerse the cleaned and dried silicon wafers in the 8-Amino-1-octanol solution.

-

Incubate for 24 hours at room temperature in a sealed container under a nitrogen atmosphere to prevent moisture contamination.

-

-

Rinsing and Drying:

-

Remove the wafers from the solution.

-

Rinse with copious amounts of toluene to remove non-covalently bound molecules.

-

Rinse with methanol.

-

Dry the wafers under a stream of high-purity nitrogen gas.

-

Store the functionalized wafers in a desiccator until further use.

-

Surface Characterization Data

The following table summarizes the expected quantitative data from the characterization of an amine-terminated SAM. The data for 11-amino-1-undecanethiol (AUT) on gold and 3-aminopropyltriethoxysilane (APS) on silicon oxide are provided as representative examples.

| Characterization Technique | Parameter | Expected Value for Amine-Terminated SAMs | Reference |

| Contact Angle Goniometry | Water Contact Angle | 40-70° | [3] |

| Ellipsometry | Monolayer Thickness | 10-15 Å | [4] |

| X-ray Photoelectron Spectroscopy (XPS) | N 1s Binding Energy | ~400 eV (NH₂) and ~401.5 eV (NH₃⁺) | [5] |

| C 1s Binding Energy | ~285 eV (C-C, C-H) and ~286.5 eV (C-N) | [5] | |

| O 1s Binding Energy (on SiO₂) | ~532.5 eV | ||

| Si 2p Binding Energy (on SiO₂) | ~103.5 eV | ||

| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 1 nm | [6] |

Bioconjugation to 8-Amino-1-octanol Modified Surfaces

The terminal amine groups of an 8-Amino-1-octanol SAM provide a versatile platform for the covalent immobilization of biomolecules such as proteins, peptides, and nucleic acids. A common and effective method for this is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Experimental Protocol: EDC-NHS Coupling of a Protein

This protocol details the immobilization of a generic protein with available carboxyl groups onto an 8-Amino-1-octanol functionalized surface.

Materials:

-

8-Amino-1-octanol functionalized substrate

-

Protein to be immobilized (e.g., Bovine Serum Albumin - BSA)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M ethanolamine, pH 8.5

Procedure:

-

Activation of Carboxyl Groups on the Protein:

-

Dissolve the protein in the Activation Buffer to a concentration of 1 mg/mL.

-

Prepare fresh solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.

-

Add EDC and NHS to the protein solution to final concentrations of approximately 2 mM and 5 mM, respectively.

-

Incubate for 15 minutes at room temperature.

-

-

Coupling to the Amine-Terminated Surface:

-

Pipette the activated protein solution onto the 8-Amino-1-octanol functionalized surface.

-

Incubate for 2 hours at room temperature in a humidified chamber to prevent drying.

-

-

Quenching and Washing:

-

Remove the protein solution.

-

Rinse the surface with Coupling Buffer.

-

Immerse the surface in the Quenching Solution for 15 minutes to deactivate any unreacted NHS-esters on the protein and block remaining amine groups on the surface.

-

Rinse thoroughly with Coupling Buffer.

-

Rinse with deionized water.

-

Dry under a gentle stream of nitrogen.

-

Visualizations of Experimental Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the logical relationships in the surface chemistry of 8-Amino-1-octanol.

Caption: Workflow for the formation of an 8-Amino-1-octanol self-assembled monolayer on a silicon dioxide substrate.

Caption: Step-by-step workflow for the EDC-NHS mediated coupling of a protein to an amine-terminated surface.

Caption: Logical relationship of the bifunctional groups of 8-Amino-1-octanol and their roles in surface chemistry.

Conclusion

8-Amino-1-octanol serves as a robust and versatile molecule for the functionalization of surfaces. Its bifunctional nature allows for straightforward formation of self-assembled monolayers with exposed amine groups, which can be readily used for the covalent attachment of a wide range of biomolecules. The experimental protocols and characterization data provided in this guide offer a comprehensive starting point for researchers and professionals aiming to leverage the unique properties of 8-Amino-1-octanol in their applications, from fundamental surface science to the development of advanced drug delivery systems and biosensors. While direct quantitative data for 8-Amino-1-octanol SAMs is an area for further research, the principles and data from analogous amine-terminated molecules provide a strong predictive framework for its behavior and performance.

References

- 1. Cas 19008-71-0,8-AMINO-1-OCTANOL | lookchem [lookchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. X-ray photoelectron spectroscopy characterization of gold nanoparticles functionalized with amine-terminated alkanethiols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preferential adsorption of amino-terminated silane in a binary mixed self-assembled monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 8-Amino-1-octanol as a Molecular Linker

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Amino-1-octanol is a versatile bifunctional molecule increasingly utilized in biotechnology, materials science, and pharmaceutical development. Its unique structure, featuring a primary amine (-NH₂) and a primary alcohol (-OH) group at opposite ends of an eight-carbon aliphatic chain, allows it to serve as a molecular linker, tethering molecules to surfaces or to each other. This guide provides a comprehensive overview of its chemical properties, mechanisms of action, and primary applications, with a focus on its role in the formation of self-assembled monolayers (SAMs), the surface modification of nanoparticles, and its use in bioconjugation for drug delivery and biosensor development. Detailed experimental protocols and conceptual workflows are provided to aid researchers in applying this linker in their work.

Core Properties and Chemical Profile

8-Amino-1-octanol (CAS: 19008-71-0) is a simple yet effective linear molecule.[1][2] The eight-carbon chain provides a flexible spacer, preventing steric hindrance between conjugated entities, while the terminal functional groups offer versatile handles for covalent attachment.[1][3]

Table 1: Physicochemical Properties of 8-Amino-1-octanol

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 19008-71-0 | [4] |

| Molecular Formula | C₈H₁₉NO | [3][5] |

| Molecular Weight | 145.24 g/mol | [3] |

| Appearance | White to off-white powder or crystal | [3] |

| Melting Point | 60-65 °C | [6] |

| Solubility | Soluble in Methanol | [3][6] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 7 |[3] |

Mechanism of Action as a Molecular Linker

The utility of 8-amino-1-octanol as a linker stems from the differential reactivity of its two functional groups:

-

Primary Amine (-NH₂): This group is nucleophilic and readily reacts with various electrophilic groups to form stable covalent bonds. Common reactions include the formation of amides via coupling with carboxylic acids (often activated by EDC/NHS chemistry), imines with aldehydes, and covalent attachment to surfaces functionalized with epoxy or isothiocyanate groups.[7]

-

Primary Alcohol (-OH): The hydroxyl group can be used to attach to surfaces like silica or titanium oxide. It can also be converted to other functional groups, such as a thiol for binding to gold surfaces or an aldehyde for subsequent bioconjugation.[8]

This dual functionality allows for a two-step linking process, providing control over the orientation and immobilization of target molecules.

Key Applications

Surface Modification and Self-Assembled Monolayers (SAMs)

A primary application of 8-amino-1-octanol and its derivatives is the formation of SAMs on various substrates.[8] SAMs are highly ordered molecular layers that spontaneously form on a surface.[8] By modifying the hydroxyl end to a thiol, 8-amino-1-octanol can form a dense monolayer on gold surfaces, a common platform for biosensors like Surface Plasmon Resonance (SPR) and Quartz Crystal Microbalance (QCM).[9] The exposed terminal amine groups then serve as anchor points to covalently immobilize proteins, antibodies, or nucleic acids.[9]

Nanoparticle Functionalization

Modifying the surface of nanoparticles (NPs) is critical for their use in biological applications to enhance stability, reduce non-specific protein adsorption (the "protein corona"), and enable targeted delivery.[10][11] 8-Amino-1-octanol can be used to functionalize NPs, where the hydroxyl group attaches to the NP surface (e.g., metal oxides) and the amine group is available for conjugating targeting ligands (e.g., antibodies, peptides) or therapeutic payloads.[12][13] This surface modification improves biocompatibility and allows for precise control over the nanoparticle's biological interactions.[11]

Bioconjugation and Drug Delivery

In drug delivery, 8-amino-1-octanol can act as a spacer arm to link a drug molecule to a larger carrier, such as a nanoparticle or polymer.[12] This is particularly useful in creating antibody-drug conjugates (ADCs) or targeted nanomedicines. The eight-carbon chain provides spatial separation, ensuring that the conjugated molecule (e.g., a targeting antibody) can still access its biological target without steric interference from the carrier. The stability of the amide bond formed via the amine group ensures that the payload remains attached until it reaches the target site.

Experimental Protocols

The following are generalized protocols that can be adapted for specific applications. Researchers should optimize concentrations, reaction times, and purification steps for their particular system.

Protocol: Formation of an Amine-Terminated SAM on a Gold Surface

This protocol assumes the use of 8-mercapto-1-octanol, a derivative where the hydroxyl group of 8-amino-1-octanol is replaced by a thiol for gold binding. The principle remains the same.

-

Substrate Preparation: Clean a gold-coated glass slide by immersing it in a piranha solution (3:1 mixture of H₂SO₄:H₂O₂) for 5 minutes. (Caution: Piranha solution is extremely corrosive and reactive) . Rinse thoroughly with deionized water and then ethanol. Dry the substrate under a stream of nitrogen.

-

SAM Formation: Prepare a 1-10 mM solution of 8-amino-1-octanethiol in absolute ethanol. Immerse the clean, dry gold substrate in this solution for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation.[9]

-

Rinsing: Remove the substrate from the thiol solution and rinse thoroughly with ethanol to remove any non-chemisorbed molecules. Follow with a rinse in deionized water.

-

Drying: Dry the SAM-coated substrate under a stream of nitrogen.

-

Characterization (Optional): The quality of the monolayer can be assessed using techniques such as contact angle goniometry, ellipsometry, or X-ray photoelectron spectroscopy (XPS).[14]

Protocol: Covalent Immobilization of a Protein to a SAM-Functionalized Surface

-

Surface Activation: Immerse the amine-terminated SAM substrate in a solution containing 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., MES, pH 6.0) for 15-30 minutes at room temperature. This activates the surface carboxyl groups for reaction with amines.

-

Protein Immobilization: Prepare a solution of the target protein (e.g., an antibody) at a concentration of 10-100 µg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

Coupling Reaction: Pipette the protein solution onto the activated surface and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation. The primary amine groups on the protein will react with the NHS-esters on the surface to form stable amide bonds.[9]

-

Blocking: To block any remaining active sites and reduce non-specific binding, immerse the surface in a blocking solution (e.g., 1 M ethanolamine or 1% BSA in PBS) for 30 minutes.

-

Final Wash: Rinse the surface thoroughly with PBS buffer to remove any unbound protein. The surface is now functionalized and ready for use in binding assays.

Quantitative Analysis Considerations

While specific performance data for 8-amino-1-octanol as a linker is highly application-dependent and not broadly published, Table 2 outlines the key quantitative metrics researchers should aim to measure when characterizing their systems. For context, representative data from a study on a different peptide-based PET probe is included to illustrate the types of measurements performed.[15]

Table 2: Key Performance Metrics and Example Data for Molecular Linkers

| Parameter | Description | Example Value & Context (for ⁶⁸Ga-NOTA-TR01)[15] |

|---|---|---|

| Binding Affinity (K_D) | The equilibrium dissociation constant, measuring the strength of the interaction between the linked ligand and its target. A lower K_D indicates stronger binding. | 2.23 x 10⁻⁸ M |

| Molar Activity | For radiolabeled conjugates, this measures the amount of radioactivity per mole of the compound. | >20 GBq/µmol |

| Lipophilicity (Log P) | The octanol-water partition coefficient, indicating the hydrophilic or hydrophobic nature of the final conjugate. This affects biodistribution. | -1.709 ± 0.121 |

| In Vitro Cell Binding | The percentage of the applied dose that binds to target cells over time. | 9.56 ± 0.17% of dose per 5x10⁵ cells (at 120 min) |

| In Vivo Tumor Uptake | The percentage of the injected dose per gram of tissue (%ID/g) that accumulates in a target tumor in animal models. | 1.96 ± 0.24 %ID/g (at 30 min) |

Conclusion

8-Amino-1-octanol is a fundamental and highly effective molecular linker due to its simple, bifunctional structure. It provides a flexible spacer and two chemically distinct handles for covalent conjugation, making it an invaluable tool for surface modification, nanoparticle functionalization, and the construction of complex bioconjugates. Its application in creating well-defined interfaces for biosensors and in developing targeted drug delivery systems highlights its importance in both materials science and medicine. Future work may involve the development of derivatives with enhanced properties, such as cleavable linkers for controlled drug release or branched structures for multivalent presentations.

References

- 1. Cas 19008-71-0,8-AMINO-1-OCTANOL | lookchem [lookchem.com]

- 2. 8-AMINO-1-OCTANOL | 19008-71-0 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 8-Amino-1-octanol | 19008-71-0 [sigmaaldrich.com]

- 5. PubChemLite - 8-amino-1-octanol (C8H19NO) [pubchemlite.lcsb.uni.lu]

- 6. 8-Amino-1-octanol | 19008-71-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]

- 8. Self-assembled monolayer - Wikipedia [en.wikipedia.org]

- 9. Self-Assembled Monolayers Reagents - CD Bioparticles [cd-bioparticles.com]

- 10. mdpi.com [mdpi.com]

- 11. Optimizing nanoparticle design and surface modification toward clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Surface Modification of Lipid-Based Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Preparation and Characterization of Surfaces Functionalized with 8-Amino-1-octanol via Self-Assembled Monolayers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, experimental protocols, and characterization of surfaces functionalized with 8-Amino-1-octanol. Given the bifunctional nature of 8-Amino-1-octanol (possessing both an amine and a hydroxyl group), this guide details a robust two-step method for its immobilization on a gold substrate. This method involves the formation of a carboxylic acid-terminated self-assembled monolayer (SAM), followed by the covalent coupling of 8-Amino-1-octanol. This approach yields a surface presenting primary amine and hydroxyl functionalities, which is of significant interest for various biomedical applications, including biosensing, drug delivery, and cell-surface interaction studies.

Introduction to Self-Assembled Monolayers (SAMs)

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form on a solid substrate. The molecules that form SAMs typically consist of three parts: a head group with a specific affinity for the substrate, a spacer (commonly an alkyl chain), and a terminal functional group that determines the surface chemistry. Alkanethiols on gold are a widely studied SAM system due to the strong, stable bond between sulfur and gold, leading to the formation of dense, well-ordered monolayers.

The ability to control the terminal functional group makes SAMs a versatile platform for tailoring surface properties. Amino-terminated SAMs are particularly valuable in biomedical research as they can be used to immobilize proteins, peptides, and other biomolecules.

Immobilization of 8-Amino-1-octanol: A Two-Step Approach

Direct self-assembly of 8-Amino-1-octanol into a well-ordered monolayer is challenging due to the lack of a traditional head group with strong affinity for common substrates like gold or silicon dioxide. Therefore, a more reliable method is the covalent attachment of 8-Amino-1-octanol to a pre-formed reactive SAM. This guide focuses on a two-step process:

-

Formation of a Carboxylic Acid-Terminated SAM: An alkanethiol with a terminal carboxylic acid group, such as 11-mercaptoundecanoic acid (MUA), is self-assembled onto a gold substrate.

-

Amine Coupling: The primary amine of 8-Amino-1-octanol is covalently attached to the carboxylic acid groups of the MUA SAM via a carbodiimide crosslinker chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[1][2][3][4][5]

This process results in a surface functionalized with the 8-carbon chain of the amino alcohol, presenting a terminal hydroxyl group and an amide linkage.

Quantitative Data Summary

Table 1: Expected Ellipsometric Thickness of the Monolayers

| Monolayer Type | Expected Thickness (Å) |

| 11-Mercaptoundecanoic Acid (MUA) SAM on Gold | 15 - 20[6] |

| 8-Amino-1-octanol coupled to MUA SAM | 25 - 35 (estimated) |

Table 2: Expected Advancing Water Contact Angles

| Surface | Expected Water Contact Angle (°) |

| Bare Gold | 70 - 80 |

| MUA-terminated SAM | < 15[7] |

| 8-Amino-1-octanol functionalized surface | 30 - 50 (estimated) |

Experimental Protocols

Formation of Carboxylic Acid-Terminated SAM on Gold

This protocol describes the formation of a self-assembled monolayer of 11-mercaptoundecanoic acid (MUA) on a gold substrate.[8]

Materials:

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

11-Mercaptoundecanoic acid (MUA)

-

200 proof ethanol

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning:

-

Immerse the gold substrates in piranha solution for 5-10 minutes. (Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment and work in a fume hood).

-

Rinse the substrates thoroughly with DI water, followed by ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of MUA in 200 proof ethanol.

-

Immerse the clean, dry gold substrates in the MUA solution.

-

Incubate for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation.

-

-

Rinsing and Drying:

-

Remove the substrates from the MUA solution.

-

Rinse them thoroughly with ethanol to remove any physisorbed molecules.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

Covalent Coupling of 8-Amino-1-octanol using EDC/NHS Chemistry

This protocol details the activation of the carboxylic acid-terminated SAM and the subsequent coupling of 8-Amino-1-octanol.[1][2][4][5]

Materials:

-

MUA-functionalized gold substrates

-

8-Amino-1-octanol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 4.5-5.0

-

Coupling buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Ethanol

-

DI water

-

Nitrogen gas

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Prepare a solution of 100 mM EDC and 25 mM NHS in the activation buffer immediately before use.

-

Immerse the MUA-functionalized substrates in the EDC/NHS solution for 15-30 minutes at room temperature with gentle agitation.

-

-

Rinsing:

-

Remove the substrates from the activation solution.

-

Rinse them thoroughly with the activation buffer, followed by DI water, to remove excess EDC and NHS.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

-

Coupling of 8-Amino-1-octanol:

-

Prepare a 10 mM solution of 8-Amino-1-octanol in the coupling buffer (PBS).

-

Immediately immerse the activated substrates in the 8-Amino-1-octanol solution.

-

Incubate for 2-4 hours at room temperature with gentle agitation.

-

-

Final Rinsing and Drying:

-

Remove the substrates from the coupling solution.

-

Rinse them sequentially with coupling buffer, DI water, and ethanol.

-

Dry the substrates under a gentle stream of nitrogen gas.

-

Store the functionalized substrates in a desiccator until further use.

-

Mandatory Visualizations

Experimental Workflow

Workflow for surface functionalization with 8-Amino-1-octanol.

Hypothetical Signaling Pathway

The amine groups presented on the functionalized surface can serve as binding sites for specific cell surface receptors, initiating a signaling cascade. This diagram illustrates a hypothetical pathway where the surface-bound amine acts as a ligand for a receptor tyrosine kinase (RTK), leading to the activation of the MAP kinase pathway, which is a common signaling route in cell proliferation and differentiation.[9][10][11][12]

Hypothetical RTK signaling initiated by an amine-functionalized surface.

Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of the functionalized surface at each step.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the elements within the top 1-10 nm of a surface.

-

MUA SAM: The XPS spectrum will show the presence of C, O, and S, in addition to the Au from the substrate. High-resolution spectra of the S 2p peak will confirm the formation of a gold-thiolate bond. The C 1s spectrum can be deconvoluted to show components corresponding to the alkyl chain and the carboxylic acid group.[13][14][15][16]

-

8-Amino-1-octanol Functionalization: A key indicator of successful coupling is the appearance of a N 1s peak. The C 1s spectrum will show an additional component corresponding to the amide bond formed.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR, particularly in a reflection-absorption mode (RAIRS) for flat surfaces or attenuated total reflectance (ATR) for nanoparticles, provides information about the chemical bonds and the orientational order of the monolayer.[13][15][16]

-

MUA SAM: The spectrum will show characteristic C-H stretching modes of the alkyl chain. The C=O stretching vibration of the carboxylic acid group will also be present.

-

8-Amino-1-octanol Functionalization: The most significant change will be the appearance of amide I and amide II bands, confirming the formation of the amide bond between the MUA and 8-Amino-1-octanol.[17][18][19][20] The disappearance of the carboxylic acid C=O stretch and the appearance of the amide C=O stretch are key indicators.

Contact Angle Goniometry

This technique measures the angle at which a liquid droplet interfaces with the solid surface, providing information about the surface wettability and, by extension, the nature of the terminal functional groups.

-

Bare Gold: Moderately hydrophobic.

-

MUA SAM: Highly hydrophilic due to the terminal carboxylic acid groups.[7]

-

8-Amino-1-octanol Functionalization: The surface is expected to become more hydrophobic compared to the MUA SAM due to the presence of the alkyl chain of the 8-Amino-1-octanol, though the terminal hydroxyl group will still provide some hydrophilicity.

Ellipsometry

Ellipsometry is an optical technique that measures the change in polarization of light upon reflection from a surface. It is highly sensitive to the thickness of thin films.

-

An increase in the film thickness after each functionalization step (MUA SAM formation and 8-Amino-1-octanol coupling) provides evidence of successful surface modification.[6]

Applications in Drug Development and Research

Surfaces functionalized with 8-Amino-1-octanol offer a unique combination of a primary amine for further bioconjugation and a terminal hydroxyl group, which can influence protein interactions and cell adhesion.

-

Biosensor Development: The amine group can be used to immobilize antibodies, enzymes, or other recognition elements for the detection of specific analytes.

-

Drug Delivery: The functionalized surface can be used to study the interaction of drug-loaded nanoparticles with cell mimics.

-

Cell-Surface Interaction Studies: The mixed chemical functionality of the surface can be used to investigate the influence of surface chemistry on cell adhesion, proliferation, and differentiation.

-

High-Throughput Screening: Functionalized microplates can be used for screening compound libraries for their binding affinity to immobilized targets.

This guide provides a foundational framework for the preparation and characterization of 8-Amino-1-octanol functionalized surfaces. The provided protocols and characterization data serve as a starting point, and optimization may be necessary depending on the specific application and substrate used.

References

- 1. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 2. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocat.com [biocat.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Determination of thickness, dielectric constant of thiol films, and kinetics of adsorption using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of the Surface pK of Carboxylic- and Amine-Terminated Alkanethiols Using Surface Plasmon Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparing Self-Assembled Monolayers [sigmaaldrich.com]

- 9. Cell Surface Receptors and Their Signal Transduction Pathways - Developmental Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Functions of Cell Surface Receptors - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Signaling through Enzyme-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Signaling through G-Protein-Linked Cell-Surface Receptors - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Multi-technique Characterization of Self-assembled Carboxylic Acid Terminated Alkanethiol Monolayers on Nanoparticle and Flat Gold Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Creation and Application of Amine-Terminated Surfaces Using 8-Amino-1-octanol and Analogous Molecules

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, protocols, and applications of amine-terminated surfaces, with a focus on the use of bifunctional molecules like 8-amino-1-octanol. While specific literature on the use of 8-amino-1-octanol for creating stable self-assembled monolayers (SAMs) is limited, this document outlines the foundational techniques using well-documented, analogous molecules—aminothiols for gold surfaces and aminosilanes for silica-based surfaces. These protocols and characterization data serve as a robust framework for researchers aiming to create reactive and biocompatible amine-presenting interfaces for a variety of applications, from fundamental cell biology to advanced drug development platforms.

Introduction: The Versatility of Amine-Terminated Surfaces

The functionalization of surfaces with primary amine (-NH₂) groups is a cornerstone of modern biomaterial science and drug discovery. These surfaces act as a versatile platform for the covalent immobilization of a wide array of biomolecules, including proteins, peptides, and nucleic acids.[1] The positive charge of protonated amine groups at physiological pH can also be leveraged to influence protein adsorption and subsequent cellular interactions, making them ideal for cell adhesion studies and tissue engineering applications.[2]

8-Amino-1-octanol is a bifunctional molecule possessing a primary amine at one terminus and a hydroxyl group at the other. This structure presents the potential for immobilization on various substrates, with the free amine group available for subsequent chemical modifications.

Chemical Properties of Key Molecules:

| Molecule | Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Primary Substrate |

| 8-Amino-1-octanol | C₈H₁₉NO | 145.24 | Amine (-NH₂), Hydroxyl (-OH) | Oxide Surfaces (via -OH) |

| 11-Amino-1-undecanethiol (AUT) | C₁₁H₂₅NS | 203.40 | Amine (-NH₂), Thiol (-SH) | Gold (Au) |

| (3-Aminopropyl)triethoxysilane (APTES) | C₉H₂₃NO₃Si | 221.37 | Amine (-NH₂), Triethoxysilane | Silicon Dioxide (SiO₂), Glass |

Experimental Protocols: Creating Amine-Terminated Surfaces

The formation of a stable, well-ordered monolayer is critical for reproducibility. The choice of molecule and protocol depends on the substrate material.

This protocol details the formation of an amine-terminated surface on gold using 11-Amino-1-undecanethiol (AUT) as a representative aminothiol. The strong affinity of the thiol group for gold ensures the formation of a stable, self-assembled monolayer.

Materials:

-

Gold-coated substrates (e.g., glass slides or silicon wafers with a Ti/Au layer)

-

11-Amino-1-undecanethiol (AUT)

-

Absolute ethanol (200 proof)

-

Ammonium hydroxide or triethylamine (for pH adjustment)

-

Cleaning solvents: Acetone, Isopropanol, Deionized water

-

Sonicator

-

Nitrogen gas source

Methodology:

-

Substrate Cleaning:

-

Sonicate the gold substrates sequentially in acetone, isopropanol, and deionized water for 10-15 minutes each.

-

Dry the substrates thoroughly under a stream of dry nitrogen gas.

-

For optimal results, substrates can be further cleaned using UV/Ozone or an oxygen plasma treatment for 5-10 minutes immediately before use.

-

-

Thiol Solution Preparation:

-

Prepare a 1 mM solution of AUT in absolute ethanol.

-

Adjust the pH of the solution to ~12 by adding a few drops of concentrated ammonium hydroxide or triethylamine. This ensures the amine group is deprotonated and less likely to interfere with the self-assembly process.

-

Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.

-

-

Self-Assembly:

-

Place the cleaned, dry gold substrates in a clean glass container.

-

Immerse the substrates completely in the 1 mM AUT solution.

-

To minimize oxidation, purge the container with nitrogen gas, seal it tightly (e.g., with Parafilm®), and store in a dark, vibration-free environment.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature for optimal monolayer ordering.

-

-

Rinsing and Drying:

-

Carefully remove the substrates from the thiol solution.

-

Rinse thoroughly with copious amounts of fresh absolute ethanol to remove any non-covalently bound molecules.

-

Sonicate the substrates briefly (1-2 minutes) in fresh ethanol to remove physisorbed material.

-

Dry the functionalized substrates under a stream of dry nitrogen gas.

-

Store in a clean, dry environment (e.g., a desiccator) until use.

-

This protocol describes the functionalization of silicon dioxide or glass surfaces using (3-Aminopropyl)triethoxysilane (APTES). The silane group reacts with surface hydroxyls to form a stable, covalent siloxane bond.

Materials:

-

Silicon wafers or glass slides

-

(3-Aminopropyl)triethoxysilane (APTES)

-

Anhydrous toluene or ethanol

-

Cleaning solvents: Acetone, Isopropanol, Deionized water

-

Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION REQUIRED

-

Oven or hot plate

-

Nitrogen gas source

Methodology:

-

Substrate Hydroxylation:

-

Clean substrates by sonicating in acetone, isopropanol, and deionized water for 15 minutes each.

-

To maximize surface hydroxyl groups, treat the substrates with Piranha solution for 30 minutes. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme caution in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates extensively with deionized water and dry under a nitrogen stream.

-

-

Silanization (Vapor or Solution Phase):

-

Solution Phase Deposition:

-

Prepare a 1-2% (v/v) solution of APTES in an anhydrous solvent like toluene.

-

Immerse the cleaned, hydroxylated substrates in the APTES solution for 1-2 hours at room temperature.

-

To prevent multilayer formation, ensure the solvent is anhydrous and the reaction time is controlled.

-

-

Vapor Phase Deposition (Recommended for Monolayer Control):

-

Place the cleaned substrates in a vacuum desiccator.

-

Place a small vial containing a few drops of APTES in the desiccator, ensuring it will not spill.

-

Evacuate the desiccator to a low pressure and then seal it.

-

Heat the entire desiccator to 70-80°C for 2-4 hours to allow the APTES vapor to react with the surface.

-

-

-

Curing and Rinsing:

-

After deposition, remove the substrates and rinse them with toluene or ethanol to remove excess, unbound silane.

-

Sonicate briefly (1-2 minutes) in the rinsing solvent.

-

Cure the substrates by baking in an oven at 110-120°C for 30-60 minutes to promote cross-linking and strengthen the siloxane network.

-

Rinse again with the solvent and dry under a nitrogen stream.

-

Surface Characterization: Validating the Amine Surface

Proper characterization is essential to confirm the successful formation of a uniform monolayer and the presence of accessible amine groups.

Table 3.1: Typical Water Contact Angles for Functionalized Surfaces

| Surface Type | Functional Group | Typical Static Water Contact Angle (°) | Reference |

| Bare Gold (Clean) | - | < 15° | [General Knowledge] |

| Bare SiO₂ (Hydroxylated) | -OH | < 10° | [General Knowledge] |

| AUT on Gold | -NH₂ | 50° - 70° | [3] |

| APTES on SiO₂ | -NH₂ | 60° - 70° | [3] |

Table 3.2: Expected XPS Signatures for Amine-Terminated Surfaces

| Element | Photoelectron Line | Expected Binding Energy (eV) | Assignment | Reference |

| Nitrogen | N 1s | ~399.5 eV | Free primary amine (-NH₂) | [4] |

| Nitrogen | N 1s | ~401.5 eV | Protonated/Hydrogen-bonded amine (-NH₃⁺) | [4] |

| Sulfur | S 2p₃/₂ | ~162.0 eV | Thiolate bonded to gold (Au-S) | [5] |

| Silicon | Si 2p | ~103.5 eV | Silicon dioxide (SiO₂) | [6] |

| Carbon | C 1s | ~285.0 eV | Aliphatic carbon (C-C, C-H) | [5] |

Note: Angle-resolved XPS (ARXPS) can be used to confirm the orientation of the molecules, with the nitrogen signal being more intense at grazing emission angles for a well-ordered monolayer.[5]

Applications in Drug Development and Research

Amine-terminated surfaces are powerful tools for studying biological interactions at the molecular and cellular levels.

The primary amine groups serve as ideal nucleophiles for attaching proteins and peptides using common crosslinking chemistry, such as the formation of a stable amide bond via EDC/NHS activation of a carboxyl group on the target molecule.

Caption: Workflow for protein immobilization via EDC/NHS chemistry.

Amine-terminated surfaces promote cell adhesion, often through the adsorption of extracellular matrix (ECM) proteins like vitronectin and fibronectin from the cell culture media.[7] This provides a controlled environment to study cell behavior.

Caption: Experimental workflow for a cell adhesion study.

When cells adhere to ECM proteins on a functionalized surface, their integrin receptors cluster and activate intracellular signaling cascades.[8] This process is critical for cell survival, proliferation, and differentiation. A key initiating event is the autophosphorylation of Focal Adhesion Kinase (FAK).

Caption: Simplified integrin signaling cascade upon cell adhesion.

Conclusion and Outlook

Amine-terminated surfaces are an indispensable tool in biomedical research. While 8-amino-1-octanol represents a molecule with the necessary functional groups, the creation of stable and well-defined surfaces for rigorous scientific study often relies on molecules with dedicated anchoring groups, such as thiols for gold and silanes for oxides. The protocols, characterization data, and application workflows provided in this guide offer a robust starting point for researchers to successfully fabricate and utilize these powerful interfaces. Future work may explore novel bifunctional molecules and deposition techniques to further refine the control over surface chemistry, enabling even more sophisticated studies of the cell-material interface and the development of next-generation diagnostic and therapeutic platforms.

References

- 1. Surface Modification of Gold Nanoparticles with Small Molecules for Biochemical Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]